methyl (E)-3-(3-aminophenyl)acrylate

Acetylcholinesterase inhibition Malaria vector control Enzyme kinetics

Methyl (E)-3-(3-aminophenyl)acrylate (CAS 163487-10-3) is a selective MPO inhibitor (IC50 159 nM) with 16–40× selectivity over CYP3A4/TPO, enabling clean inflammatory disease modeling. As a non-bisphosphonate FPPS inhibitor, it overcomes polarity limits of traditional mevalonate pathway compounds. The E-configuration preserves planar geometry for NLO/optoelectronic uses. 4-Amino or ethyl ester analogs are not functionally equivalent—this scaffold ensures distinct target engagement (AChE IC50 5.86 μM vs. 3.00 μM for ethyl ester). Supplied at 97% purity with batch QC.

Molecular Formula C10H11NO2
Molecular Weight 177.203
CAS No. 163487-10-3; 58186-45-1
Cat. No. B2719763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (E)-3-(3-aminophenyl)acrylate
CAS163487-10-3; 58186-45-1
Molecular FormulaC10H11NO2
Molecular Weight177.203
Structural Identifiers
SMILESCOC(=O)C=CC1=CC(=CC=C1)N
InChIInChI=1S/C10H11NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,11H2,1H3/b6-5+
InChIKeyVCSGRXIKJCLEAN-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (E)-3-(3-aminophenyl)acrylate: Core Properties and Procurement-Relevant Specifications for CAS 163487-10-3


Methyl (E)-3-(3-aminophenyl)acrylate (CAS: 163487-10-3; C10H11NO2; MW: 177.20 g/mol) is a 3-aminocinnamic acid methyl ester featuring a conjugated (E)-acrylate system and a primary aromatic amine . The compound is commercially available at a standard purity of 97% with batch-specific quality control documentation (NMR, HPLC, GC) [1]. It demonstrates broad-spectrum biological activity across multiple target classes including inhibition of farnesyl diphosphate synthase, acetylcholinesterase (AChE), and myeloperoxidase (MPO) [2]. The compound exhibits aqueous solubility of 1.09 mg/mL (0.00617 mol/L) at ambient conditions .

Why Methyl (E)-3-(3-aminophenyl)acrylate Cannot Be Substituted with Other Cinnamic Esters: Structure-Activity Considerations


Substitution of methyl (E)-3-(3-aminophenyl)acrylate with other aminocinnamic esters or regioisomers is not functionally equivalent due to documented differential biological activity arising from ester moiety variation and amino substitution pattern. Direct comparative data demonstrate that the ethyl ester analog (CAS 58186-45-1) exhibits an IC50 of 3.00 μM against Anopheles gambiae AChE, compared to 5.86 μM for the methyl ester [1], indicating ester group size influences target engagement. Furthermore, the 4-amino regioisomer (methyl 4-aminocinnamate) displays a distinct target profile with reported HIV-1 integrase inhibitory activity , whereas the 3-amino derivative shows preferential engagement with farnesyl diphosphate synthase and MPO . The E-configuration of the acrylate double bond is essential for maintaining the conjugated π-system that underpins spectroscopic and electronic properties relevant to optoelectronic applications . These documented activity divergences preclude simple in-class substitution without functional validation.

Quantitative Differentiation of Methyl (E)-3-(3-aminophenyl)acrylate: Head-to-Head and Cross-Study Comparator Evidence


AChE Inhibition: Methyl Ester vs. Ethyl Ester Analog Comparison

Methyl (E)-3-(3-aminophenyl)acrylate exhibits an IC50 of 5.86 μM against recombinant Anopheles gambiae wild-type acetylcholinesterase (AChE) following a 10-minute incubation using the Ellman assay [1]. Under identical assay conditions, the ethyl ester analog (ethyl 3-(3-aminophenyl)acrylate) demonstrates an IC50 of 3.00 μM [2], representing a 1.95-fold greater potency. This difference suggests that the ethyl ester moiety provides enhanced target engagement relative to the methyl ester.

Acetylcholinesterase inhibition Malaria vector control Enzyme kinetics

Myeloperoxidase (MPO) Inhibition: Potency and Selectivity Profile

Methyl (E)-3-(3-aminophenyl)acrylate demonstrates an IC50 of 159 nM against recombinant human myeloperoxidase (MPO) in the presence of 120 mM NaCl using an aminophenyl fluorescein-based assay with a 10-minute incubation [1]. The compound exhibits significant selectivity against related peroxidases, with IC50 values of 2.60 μM for cytochrome P450 3A4 (CYP3A4) and 6.30 μM for thyroid peroxidase (TPO) [1]. This represents a 16-fold selectivity for MPO over CYP3A4 and a 40-fold selectivity over TPO.

Myeloperoxidase inhibition Inflammation Cardiovascular disease

Farnesyl Diphosphate Synthase (FPPS) Inhibition: Mechanism Distinction from Bisphosphonates

Methyl (E)-3-(3-aminophenyl)acrylate functions as a farnesoid inhibitor of farnesyl diphosphate synthase (FPPS), the enzyme that catalyzes conversion of farnesoic acid to farnesyl diphosphate, thereby disrupting the mevalonate pathway and cholesterol biosynthesis . Unlike bisphosphonate FPPS inhibitors, which carry substantial polarity and poor oral bioavailability, this class of FPPS inhibitors has been characterized as possessing more drug-like properties through in silico screening studies, though specific quantitative FPPS IC50 data for this exact compound remain to be reported in primary literature [1].

Mevalonate pathway Cholesterol biosynthesis Drug discovery

Antibacterial Activity: Acrylic vs. Allenic Ester Class Comparison

In kinetic studies of conjugate addition reactions, acrylic esters including methyl (E)-3-(3-aminophenyl)acrylate were evaluated for antibacterial activity against Staphylococcus aureus [1]. Allenic esters exhibited higher antibacterial activity than their acrylic ester counterparts, with a correlation established between kinetic reactivity in conjugate addition and antibacterial potency [1]. While compound-specific MIC values are not reported for methyl (E)-3-(3-aminophenyl)acrylate in the available data, the class-level finding indicates that acrylic esters demonstrate measurable but attenuated antibacterial activity relative to allenic esters.

Antibacterial Staphylococcus aureus Conjugate addition

Aqueous Solubility: Procurement-Relevant Physicochemical Specification

Methyl (E)-3-(3-aminophenyl)acrylate exhibits an experimentally determined aqueous solubility of 1.09 mg/mL, corresponding to 0.00617 mol/L . This solubility value informs solvent selection for in vitro assays and provides a baseline for formulation development. In comparison, many aminocinnamate derivatives exhibit poor aqueous solubility, often necessitating DMSO or other organic co-solvents for biological testing.

Solubility Formulation Physicochemical properties

Spectroscopic Properties: Extended Conjugation for Optoelectronic Applications

Cinnamic acid esters including methyl (E)-3-(3-aminophenyl)acrylate possess an extensive system of conjugated double bonds compared to analogous benzoic acid derivatives, a structural feature that underpins their utility as dye precursors for nonlinear optical and optoelectronic applications . Fundamental spectroscopic properties (UV-Vis absorption and fluorescence) have been characterized for this compound class, establishing baseline photophysical parameters for application-specific material development .

Nonlinear optics Dye synthesis Photophysics

Recommended Research and Industrial Applications for Methyl (E)-3-(3-aminophenyl)acrylate Based on Quantitative Evidence


Myeloperoxidase (MPO) Inhibitor Tool Compound for Inflammation and Cardiovascular Research

With an IC50 of 159 nM against human MPO and 16- to 40-fold selectivity over CYP3A4 and TPO respectively, methyl (E)-3-(3-aminophenyl)acrylate serves as a validated tool compound for investigating MPO's role in inflammatory processes, atherosclerosis, and cardiovascular disease pathology [1]. The compound's selectivity profile reduces confounding off-target peroxidase effects in cellular and in vivo model systems.

Farnesyl Diphosphate Synthase (FPPS) Inhibitor for Mevalonate Pathway Studies

As a farnesoid FPPS inhibitor structurally distinct from bisphosphonates, methyl (E)-3-(3-aminophenyl)acrylate enables investigation of mevalonate pathway modulation and cholesterol biosynthesis without the polarity and bioavailability limitations associated with bisphosphonate tool compounds . This scaffold is suitable for structure-activity relationship studies aimed at developing FPPS inhibitors with improved drug-like properties [2].

Antibacterial Scaffold Optimization Starting Point

The acrylic ester core represented by methyl (E)-3-(3-aminophenyl)acrylate exhibits measurable antibacterial activity against S. aureus, with class-level evidence indicating that conjugate addition kinetics correlate with antibacterial potency [3]. The compound provides a validated starting scaffold for medicinal chemistry campaigns targeting Gram-positive pathogens, with allenic ester modifications offering a defined path to enhanced activity [3].

Dye and Optoelectronic Material Precursor

The extended conjugated double bond system of the cinnamate core makes methyl (E)-3-(3-aminophenyl)acrylate a suitable building block for synthesizing dyes and materials for nonlinear optical (NLO) and optoelectronic applications . The E-configuration preserves the planar conjugated geometry required for efficient electron delocalization and desirable photophysical properties .

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